GW2580, also known chemically as 5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine, is a small molecule inhibitor that has garnered significant attention in scientific research for its selective targeting of the Colony-stimulating factor 1 receptor (CSF1R) []. This receptor tyrosine kinase plays a crucial role in the survival, proliferation, and differentiation of cells belonging to the mononuclear phagocyte system, which includes macrophages and microglia [, ]. GW2580's ability to modulate the activity of these cells has made it a valuable tool for investigating a wide range of diseases characterized by aberrant CSF1R signaling, including cancer, inflammation, and neurodegeneration [].
GW2580 was developed by GlaxoSmithKline and is classified as a small-molecule inhibitor. It is specifically designed to target the CSF1R, which is implicated in various pathological conditions due to its role in mediating inflammatory responses. The compound is part of a broader category of CSF1R inhibitors that have been explored for their therapeutic potentials in managing diseases associated with inflammation and immune dysregulation .
The synthesis of GW2580 involves several key steps that utilize well-established organic chemistry techniques. The compound's structure features two methoxy groups, which are critical for its activity as a selective CSF1R inhibitor.
The specific reaction conditions, such as temperature and reaction time, are optimized to maximize yield while minimizing by-products .
GW2580 has a well-defined molecular structure characterized by its two methoxy substituents on an aromatic ring system. The structural formula can be represented as follows:
The three-dimensional conformation of GW2580 allows it to fit into the active site of CSF1R, facilitating effective inhibition .
GW2580 primarily undergoes interactions with the CSF1R, leading to inhibition of its kinase activity. This inhibition affects downstream signaling pathways involved in macrophage activation and proliferation.
GW2580 acts by selectively inhibiting CSF1R, which is crucial for macrophage function. By blocking this receptor, GW2580 reduces microglial activation and proliferation, leading to decreased production of pro-inflammatory cytokines.
GW2580 exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining dosing regimens and routes of administration in clinical settings .
GW2580 has several scientific applications primarily related to its role as an inhibitor of CSF1R:
Research continues into optimizing GW2580's pharmacological profile and exploring combination therapies that leverage its mechanism of action for enhanced therapeutic outcomes .
GW2580 (chemical name: 5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine; CAS: 870483-87-7) is a highly selective ATP-competitive inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as cFMS kinase. The compound exhibits potent inhibition with an IC₅₀ of 30 nM against purified human cFMS kinase and completely inhibits human cFMS kinase activity in vitro at concentrations as low as 0.06 μM [1] [5]. Structural analyses reveal that GW2580 binds specifically to the ATP-binding cleft of the kinase domain, exploiting unique structural features of CSF-1R. The inhibitor forms critical hydrogen bonds with the hinge region residues Cys666 and Glu671 through its pyrimidine-2,4-diamine core, while its extended hydrophobic substituents occupy a distinct hydrophobic pocket adjacent to the ATP-binding site [9]. This binding mode confers exceptional selectivity for CSF-1R over other kinases.
Molecular dynamics simulations demonstrate that GW2580 stabilizes the kinase domain in a DFG-out conformation—a specific inactive state where the aspartate (D) of the DFG motif rotates away from the catalytic site. This conformational selection creates steric hindrance that prevents ATP binding and subsequent tyrosine kinase activation [9]. The compound’s methoxybenzyl ether moiety further enhances binding affinity through van der Waals interactions with Leu588 and Val645 in the hydrophobic regulatory spine of CSF-1R [5].
Table 1: Kinase Inhibition Profile of GW2580
Kinase Target | IC₅₀ Value | Selectivity Ratio (vs. CSF-1R) |
---|---|---|
CSF-1R (cFMS) | 30 nM | 1 (Reference) |
TRKA | 0.88 μM | 29.3-fold |
FLT3 | >10 μM | >333-fold |
c-KIT | >10 μM | >333-fold |
Beyond competitive ATP displacement, GW2580 induces long-lasting inhibition through allosteric modulation of CSF-1R conformational dynamics. The inhibitor binds to a hydrophobic pocket near the activation loop (A-loop), stabilizing an autoinhibited conformation that prevents receptor homodimerization—a critical step for ligand-dependent activation [9]. This allosteric effect disrupts the transition from the inactive to active kinase state, even at saturating concentrations of CSF-1 or IL-34 ligands [5].
Kinetic dissociation studies using radiolabeled GW2580 analogs demonstrate a remarkably slow off-rate (k_off = 0.0023 s⁻¹), indicating prolonged occupancy of the binding site [7]. This sustained binding translates to functional suppression of CSF-1R autophosphorylation. In RAW264.7 murine macrophages stimulated with CSF-1 (10 ng/mL), GW2580 inhibits receptor phosphorylation with an IC₅₀ of ≈10 nM, persisting for over 24 hours post-washout [4] [9]. The compound’s ability to "lock" CSF-1R in an inactive state distinguishes it from type I kinase inhibitors that target active conformations and provides a mechanistic basis for its durable in vivo effects.
Comprehensive kinase profiling confirms GW2580’s selectivity for CSF-1R over phylogenetically related type III receptor tyrosine kinases. At pharmacologically relevant concentrations (≤1 μM), GW2580 shows negligible inhibition of FMS-like tyrosine kinase 3 (FLT3; IC₅₀ >10 μM) and stem cell factor receptor (c-KIT; IC₅₀ >10 μM) [1] [3]. Moderate cross-reactivity is observed with tropomyosin receptor kinase A (TRKA; IC₅₀ = 0.88 μM), though this is ≈29-fold weaker than its inhibition of CSF-1R [3].
The molecular basis for this selectivity lies in structural divergences within the ATP-binding pockets. FLT3 and c-KIT possess bulkier gatekeeper residues (Phe691 and Thr670, respectively) that sterically hinder GW2580 binding. Conversely, TRKA’s smaller gatekeeper (Thr574) permits partial accommodation but without the stabilizing hydrogen bonds conferred by CSF-1R’s Cys666 [3] [5]. This selectivity profile is functionally significant: GW2580 inhibits CSF-1-induced monocyte growth (IC₅₀ = 0.14 μM) without affecting VEGF-stimulated HUVEC proliferation (IC₅₀ >10 μM) or serum-driven tumor cell lines (IC₅₀ >30 μM for A549, MDA-MB-231) [1] [4].
Table 2: Cellular Selectivity of GW2580
Cell Type | Stimulus | Proliferation IC₅₀ |
---|---|---|
Human Monocytes | CSF-1 | 0.14 μM |
HUVECs | VEGF | 12 μM |
M-NFS-60 Myeloid Cells | CSF-1 | 0.33 μM |
BT-474 Breast Cancer | Serum | 21 μM |
A549 Lung Carcinoma | Serum | >30 μM |
GW2580 disrupts critical CSF-1R-dependent signaling cascades in myeloid cells, notably the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways. In human monocyte-derived macrophages, pretreatment with GW2580 (100–1000 nM) abolishes CSF-1-induced phosphorylation of ERK1/2 and Akt within 5 minutes [3] [10]. This dual-pathway inhibition occurs upstream at the receptor level, preventing the recruitment of adaptor proteins (e.g., Grb2/Sos for MAPK, p85 for PI3K) to phosphorylated tyrosine residues on activated CSF-1R [10].
The functional consequences are multifaceted:
In Parkinson’s disease models, GW2580 treatment attenuates microglial proliferation and pro-inflammatory signaling without depleting homeostatic microglia—highlighting its ability to modulate activation states while preserving neuroprotective functions [4] [10].
Table 3: GW2580 Effects on Downstream Signaling and Functional Responses
Downstream Pathway | Functional Consequence | Magnitude of Inhibition |
---|---|---|
PI3K/Akt | Reduced CCL2 chemokine production | 75% at 200 nM |
MAPK/ERK | Attenuated cyclin D1 expression | 60% at 0.5 μM |
NF-κB | Suppressed TNF-α/IL-1β synthesis | 80% at 1 μM |
Cytoskeletal Remodeling | Impaired macrophage adhesion | 70% at 1 μM |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1